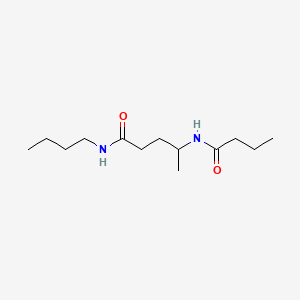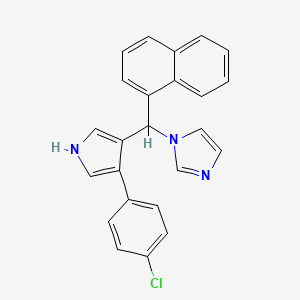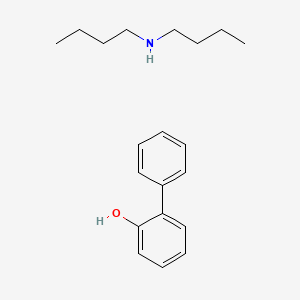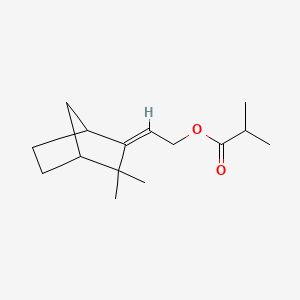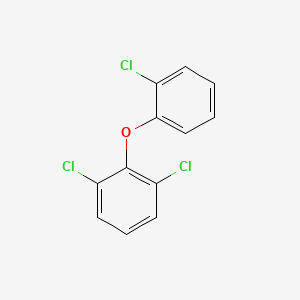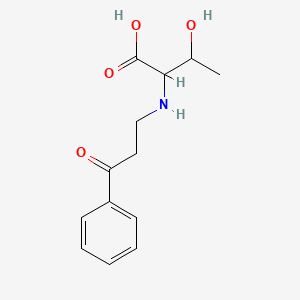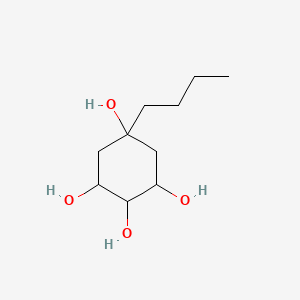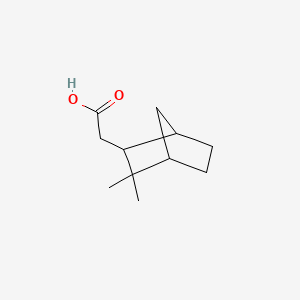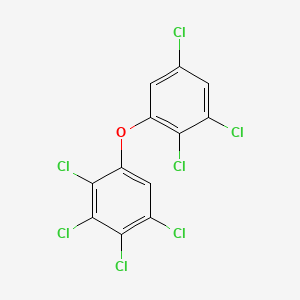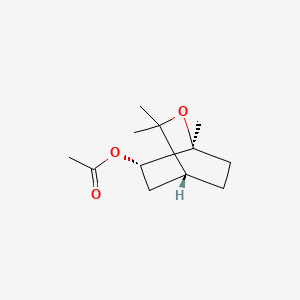
2-Acetoxy-1,8-cineole, (+)-endo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetoxy-1,8-cineole, (+)-endo- is a chemical compound with the molecular formula C12H20O3This compound is known for its distinct fruity and sweet odor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-1,8-cineole, (+)-endo- can be achieved through microbial resolution of racemic 2-endo-acetoxy-1,8-cineole by using Glomerella cingulata. This method allows for the quantitative production of enantiomerically pure forms of the compound with a yield of 50% and an enantiomeric excess of 100% .
Industrial Production Methods
Industrial production methods for 2-Acetoxy-1,8-cineole, (+)-endo- are not well-documented in the available literature. it is likely that similar microbial or chemical resolution techniques are employed on a larger scale to produce this compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetoxy-1,8-cineole, (+)-endo- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Acetoxy-1,8-cineole, (+)-endo- include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of 2-Acetoxy-1,8-cineole, (+)-endo- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce different hydroxy derivatives .
Applications De Recherche Scientifique
2-Acetoxy-1,8-cineole, (+)-endo- has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of respiratory conditions.
Industry: It is used in the fragrance and flavor industry due to its distinct fruity and sweet odor.
Mécanisme D'action
The mechanism of action of 2-Acetoxy-1,8-cineole, (+)-endo- involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-2-acetoxy-1,8-cineole
- 2-hydroxy-Cineolacetate
- exo-2-Hydroxy-1,8-cineole acetate
Uniqueness
2-Acetoxy-1,8-cineole, (+)-endo- is unique due to its specific stereochemistry, which imparts distinct olfactory properties and potential biological activities. Its enantiomerically pure form allows for more precise studies and applications compared to its racemic counterparts .
Propriétés
Numéro CAS |
438619-71-7 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
[(1S,4R,6S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl] acetate |
InChI |
InChI=1S/C12H20O3/c1-8(13)14-10-7-9-5-6-12(10,4)15-11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12+/m1/s1 |
Clé InChI |
XRKZFZWIYZDOQO-SCVCMEIPSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C[C@H]2CC[C@@]1(OC2(C)C)C |
SMILES canonique |
CC(=O)OC1CC2CCC1(OC2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



